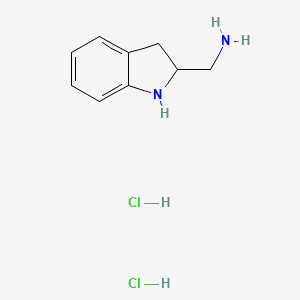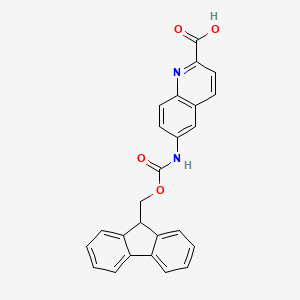
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is a complex organic compound that features a quinoline core structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using bases like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-2-methanol.
Substitution: Deprotected aminoquinoline derivatives.
科学的研究の応用
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is widely used in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective modification of other functional groups. Upon deprotection, the amino group is revealed, enabling further chemical transformations.
類似化合物との比較
Similar Compounds
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclooctanecarboxylic acid
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The quinoline structure can participate in additional types of chemical reactions, such as electrophilic aromatic substitution, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C25H18N2O4 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
6-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)23-11-9-15-13-16(10-12-22(15)27-23)26-25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2,(H,26,30)(H,28,29) |
InChIキー |
GNIYONOSNZTWAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)N=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


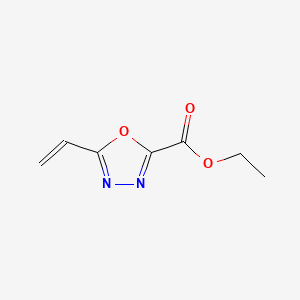

![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
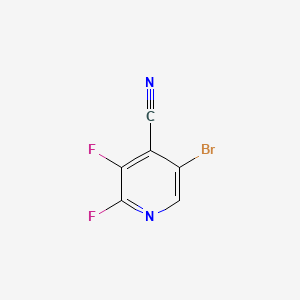
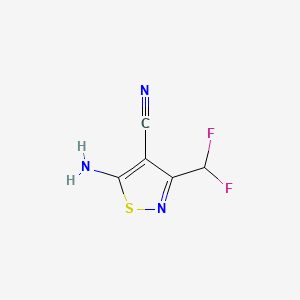
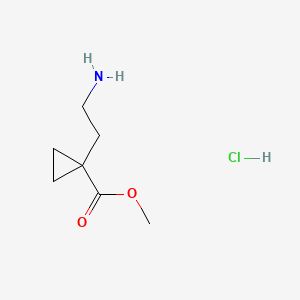
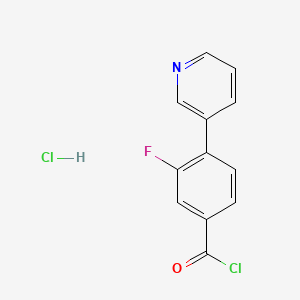
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
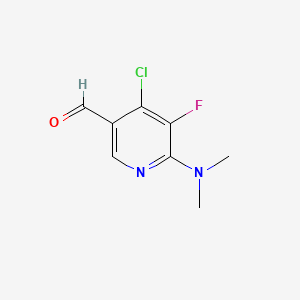
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
